1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one 1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18839503
InChI: InChI=1S/C9H10ClNOS/c10-5-7(12)3-6-1-2-8(13)4-9(6)11/h1-2,4,13H,3,5,11H2
SMILES:
Molecular Formula: C9H10ClNOS
Molecular Weight: 215.70 g/mol

1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one

CAS No.:

Cat. No.: VC18839503

Molecular Formula: C9H10ClNOS

Molecular Weight: 215.70 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one -

Specification

Molecular Formula C9H10ClNOS
Molecular Weight 215.70 g/mol
IUPAC Name 1-(2-amino-4-sulfanylphenyl)-3-chloropropan-2-one
Standard InChI InChI=1S/C9H10ClNOS/c10-5-7(12)3-6-1-2-8(13)4-9(6)11/h1-2,4,13H,3,5,11H2
Standard InChI Key JHGODCVJRYWVLB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1S)N)CC(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one features a phenyl ring substituted with an amino group at position 2 and a mercapto (-SH) group at position 4, linked to a chloropropanone moiety. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Key Properties

PropertyValue
Molecular FormulaC₉H₁₀ClNOS
Molecular Weight215.70 g/mol
IUPAC Name1-(2-amino-4-sulfanylphenyl)-3-chloropropan-2-one
SMILESC1=CC(=C(C=C1S)N)CC(=O)CCl
InChI KeyJHGODCVJRYWVLB-UHFFFAOYSA-N

The amino and mercapto groups facilitate hydrogen bonding and nucleophilic interactions, while the chloropropanone moiety enables substitution and reduction reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a nucleophilic substitution reaction between 2-amino-4-mercaptophenol and 3-chloropropanone under controlled conditions. Key parameters include:

  • Temperature: 40–60°C

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide)

  • Catalyst: Mild bases (e.g., triethylamine) to deprotonate the mercapto group.

The reaction proceeds through the attack of the thiolate anion on the electrophilic carbon of 3-chloropropanone, yielding the target compound with purities exceeding 95% after recrystallization.

Industrial Manufacturing

Industrial processes scale this synthesis using continuous-flow reactors to enhance efficiency. Key optimizations include:

  • Catalyst Recycling: Heterogeneous catalysts reduce waste.

  • Solvent Recovery: Distillation systems reclaim solvents, lowering costs.

  • Yield: Achieves 85–90% through real-time monitoring of reaction parameters.

Chemical Reactivity and Reaction Pathways

The compound participates in three primary reaction types:

Oxidation of the Mercapto Group

Reagents like hydrogen peroxide (H₂O₂) oxidize the -SH group to sulfonic acids (-SO₃H) or disulfides (-S-S-). For example:
C₉H₁₀ClNOS+H₂O₂C₉H₉ClNO₃S+H₂O\text{C₉H₁₀ClNOS} + \text{H₂O₂} \rightarrow \text{C₉H₉ClNO₃S} + \text{H₂O}
This reaction is critical for modifying solubility and biological activity.

Reduction of the Carbonyl Group

Reducing agents such as sodium borohydride (NaBH₄) convert the ketone to a secondary alcohol:
C₉H₁₀ClNOS+NaBH₄C₉H₁₂ClNOS\text{C₉H₁₀ClNOS} + \text{NaBH₄} \rightarrow \text{C₉H₁₂ClNOS}
The alcohol derivative exhibits altered pharmacokinetic properties.

Substitution of the Chlorine Atom

Nucleophiles like amines displace the chlorine atom, forming tertiary amines:
C₉H₁₀ClNOS+NH₃C₉H₁₁N₂OS+HCl\text{C₉H₁₀ClNOS} + \text{NH₃} \rightarrow \text{C₉H₁₁N₂OS} + \text{HCl}
Such derivatives are explored for enhanced bioactivity.

Biological Activities and Mechanisms

Antimicrobial Activity

The compound inhibits Staphylococcus aureus growth at MIC values comparable to standard antibiotics. Its mechanism may involve thiol-mediated disruption of bacterial cell wall synthesis.

Anti-Inflammatory Effects

In RAW 264.7 macrophages, the compound reduces TNF-α and IL-6 production by 40–50% at 15 µM, suggesting modulation of NF-κB signaling pathways.

Applications in Research and Industry

Synthetic Chemistry

  • Building Block: Serves as a precursor for heterocyclic compounds (e.g., thiazoles, benzothiazines).

  • Ligand Design: Coordinates transition metals in catalytic systems.

Biological Research

  • Enzyme Inhibition: Targets cysteine proteases via covalent bond formation.

  • Protein Modification: Labels thiol groups in structural studies.

Industrial Uses

  • Specialty Chemicals: Intermediate in agrochemical and pharmaceutical manufacturing.

  • Polymer Additives: Enhances thermal stability in resins.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity Profile
1-(2-Amino-4-mercaptophenyl)propan-2-oneLacks chlorine atom; lower electrophilicityReduced anticancer activity
1-(4-Mercaptophenyl)-3-chloropropan-2-oneNo amino group; weaker H-bondingLimited enzyme inhibition

The chlorine and amino groups in 1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one synergistically enhance its reactivity and target selectivity.

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